molecular formula C25H21NO4S B12479966 N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide

N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide

Cat. No.: B12479966
M. Wt: 431.5 g/mol
InChI Key: RLWJBJIKJJLAJF-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiochromen-2-yl core, which is a sulfur-containing heterocyclic structure, and is substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiochromen-2-yl core, followed by the introduction of the 3,4-dimethoxyphenyl group and the 4-methylbenzamide moiety. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

For example, the preparation method may include the following steps:

    Formation of the thiochromen-2-yl core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxythiobenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the 4-methylbenzamide moiety: This can be accomplished through an amide coupling reaction using 4-methylbenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic substitution using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anticancer, antibacterial, and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, leading to therapeutic effects.

Comparison with Similar Compounds

N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenylethylamine: An analogue with similar structural features but different biological activities.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A compound with a different core structure but similar substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H21NO4S/c1-15-8-10-16(11-9-15)24(28)26-25-22(17-12-13-19(29-2)20(14-17)30-3)23(27)18-6-4-5-7-21(18)31-25/h4-14H,1-3H3,(H,26,28)

InChI Key

RLWJBJIKJJLAJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3S2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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